2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine
Overview
Description
2-(3-[(Tert-butyldimethylsilyloxy)methyl]-pyrrolidin-1-yl)-3-iodo-5-methylpyridine is a complex organic compound with the molecular formula C17H29IN2OSi It is characterized by the presence of a pyridine ring substituted with an iodine atom, a methyl group, and a pyrrolidine ring that is further substituted with a tert-butyldimethylsilyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-[(Tert-butyldimethylsilyloxy)methyl]-pyrrolidin-1-yl)-3-iodo-5-methylpyridine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tert-Butyldimethylsilyloxy Group: This step involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Iodination of the Pyridine Ring: The iodination of the pyridine ring can be achieved using iodine and a suitable oxidizing agent.
Coupling Reactions: The final step involves coupling the pyrrolidine derivative with the iodinated pyridine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidine ring.
Hydrolysis: The tert-butyldimethylsilyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, products such as azido, cyano, or other substituted pyridines.
Oxidation Products: Oxidized derivatives of the pyrrolidine ring.
Hydrolysis Products: The corresponding hydroxyl derivative of the compound.
Scientific Research Applications
2-(3-[(Tert-butyldimethylsilyloxy)methyl]-pyrrolidin-1-yl)-3-iodo-5-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-[(Tert-butyldimethylsilyloxy)methyl]-pyrrolidin-1-yl)-3-iodo-5-methylpyridine involves its interaction with specific molecular targets. The iodine atom and the pyrrolidine ring play crucial roles in its binding affinity and specificity. The tert-butyldimethylsilyloxy group may influence the compound’s solubility and stability, affecting its overall activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-[(Tert-butyldimethylsilyloxy)methyl]-pyrrolidin-1-yl)-5-fluoro-3-iodopyridine
- tert-Butyl 3-[(3-iodo-5-methylpyridin-2-yloxy)methyl]pyrrolidine-1-carboxylate
- 4-[(3-[(Tert-butyldimethylsilyloxy)methyl]-pyrrolidin-1-yl)methyl]-2-chloro-3-(dimethoxymethyl)pyridine
Uniqueness
2-(3-[(Tert-butyldimethylsilyloxy)methyl]-pyrrolidin-1-yl)-3-iodo-5-methylpyridine is unique due to the combination of its structural features, including the iodine atom, the pyrrolidine ring, and the tert-butyldimethylsilyloxy group. These features confer specific chemical reactivity and potential biological activity that distinguish it from similar compounds.
Properties
IUPAC Name |
tert-butyl-[[1-(3-iodo-5-methylpyridin-2-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29IN2OSi/c1-13-9-15(18)16(19-10-13)20-8-7-14(11-20)12-21-22(5,6)17(2,3)4/h9-10,14H,7-8,11-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHJANDHAXJAJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N2CCC(C2)CO[Si](C)(C)C(C)(C)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29IN2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673584 | |
Record name | 2-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-3-iodo-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-22-2 | |
Record name | 2-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-3-iodo-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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